3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Description
3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H21N3OS3 and its molecular weight is 403.6g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The chemical compound shares structural similarities with pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Pyrimidine derivatives have been extensively studied for their potential applications in drug design and synthesis. For instance, compounds like 5H-pyrano[2,3-d]pyrimidine have been identified for their broader synthetic applications and bioavailability, leading to intensive investigations into their synthetic pathways. These investigations have employed a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted pyrimidinone derivatives through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).
Moreover, the presence of thiophene and thiazole moieties in such compounds has been associated with significant medicinal properties. Thiophene derivatives, in particular, have been reviewed for their structure-activity relationships, revealing no consistent superiority of any molecular structure but highlighting the versatility and potential for therapeutic applications (Drehsen & Engel, 1983).
Biological and Pharmacological Potential
Thiophene and thiazole derivatives have also been recognized for their importance in the design of bioactive molecules, with numerous studies demonstrating the impact of these heterocycles in medicinal chemistry. Their utility spans across various therapeutic areas, including antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022). This highlights the potential of compounds like 3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one in contributing to the development of new therapeutic agents.
Properties
IUPAC Name |
5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS3/c1-3-9-22-18(23)16-14-7-5-4-6-8-15(14)26-17(16)21-19(22)25-11-13-10-24-12(2)20-13/h3,10H,1,4-9,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCWOZQGKPSMFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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